3,5-Difluoro-L-Tyrosine

Description

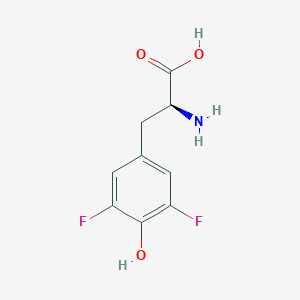

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKMCRFCNWVLDA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoro-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,5-Difluoro-L-Tyrosine, a fluorinated analog of the amino acid L-tyrosine. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its application in studying cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Chemical and Physical Properties

This compound is a synthetic amino acid that serves as a valuable tool in biochemical and pharmaceutical research. The introduction of two fluorine atoms onto the phenolic ring of L-tyrosine significantly alters its electronic properties while maintaining a similar steric profile, making it an effective mimic in biological systems.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to a lack of extensive experimental data in publicly available literature, some values are predicted based on computational models, while others are provided for the parent compound, L-tyrosine, for comparative purposes.

| Property | Value (this compound) | Value (L-Tyrosine) | Data Source |

| Molecular Formula | C₉H₉F₂NO₃ | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 217.17 g/mol | 181.19 g/mol | PubChem[1] |

| Appearance | White to off-white solid | White solid | ChemicalBook[2] |

| Melting Point | Not Reported | 297-300 °C (decomposes) | Not Available |

| Solubility in Water | 7 mg/mL (with sonication and heating to 60°C) | 0.45 mg/mL at 25 °C | MedChemExpress, PubChem |

| pKa (predicted) | 2.17 ± 0.30 | 2.20 (carboxyl), 9.11 (amino), 10.07 (hydroxyl) | ChemicalBook[2], PubChem |

| XLogP3 (predicted) | -1.6 | -2.3 | PubChem[1] |

| Exact Mass | 217.05504947 Da | 181.07389321 Da | PubChem[1] |

| Topological Polar Surface Area | 83.6 Ų | 83.6 Ų | PubChem[1] |

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics for this compound | L-Tyrosine Reference Data |

| ¹H NMR | Signals corresponding to the α-proton, β-protons, and aromatic protons. The aromatic region will show a simplified pattern due to the symmetrical fluorine substitution. | ¹H NMR spectra are well-documented and show characteristic shifts for the α-proton (~3.9 ppm), β-protons (~2.9 and ~3.1 ppm), and aromatic protons (~6.8 and ~7.1 ppm) in D₂O.[3][4] |

| ¹³C NMR | Resonances for the carboxyl, α-carbon, β-carbon, and aromatic carbons. The aromatic carbon signals will be split due to C-F coupling. | ¹³C NMR data for L-tyrosine is available in various databases.[3] |

| ¹⁹F NMR | A single resonance in the ¹⁹F NMR spectrum is expected due to the chemical equivalence of the two fluorine atoms. | Not applicable. |

| FTIR | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxyl), and C-F bonds. The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region. | The FTIR spectrum of L-tyrosine shows broad bands for O-H and N-H stretching, a prominent peak for the C=O stretch, and characteristic aromatic ring vibrations.[5][6] |

| UV-Vis | The UV absorption spectrum is expected to be similar to L-tyrosine, with maxima around 275 nm, corresponding to the π-π* transitions of the phenolic ring. The fluorine substitution may cause a slight shift in the absorption maximum. | L-tyrosine in aqueous solution exhibits absorption maxima at approximately 275 nm and 224 nm.[7] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the method described by Kirk (1979) for the convenient synthesis of this compound.[8] This multi-step synthesis involves the protection of the amino and carboxyl groups of a tyrosine precursor, followed by electrophilic fluorination and subsequent deprotection.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Materials:

-

L-Tyrosine methyl ester hydrochloride

-

Trifluoroacetic anhydride

-

Nitrating mixture (HNO₃/H₂SO₄)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄)

-

Hydrochloric acid (HCl), 6N

-

Organic solvents (e.g., methanol, ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Protection: The amino group of L-tyrosine methyl ester is protected, for example, with a trifluoroacetyl group using trifluoroacetic anhydride.

-

Nitration: The protected tyrosine derivative is nitrated to introduce a nitro group at the 3-position of the aromatic ring.

-

Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation (H₂/Pd-C).

-

Diazotization and Fluorination (Schiemann Reaction): The resulting amino group is converted to a diazonium fluoroborate salt, which is subsequently heated to yield the 3-fluoro derivative.

-

Second Fluorination: The nitration, reduction, and Schiemann reaction steps are repeated to introduce a second fluorine atom at the 5-position.

-

Deprotection: The protecting groups (trifluoroacetyl and methyl ester) are removed by acid hydrolysis (e.g., heating in 6N HCl) to yield this compound.[8]

Purification

The crude this compound can be purified by recrystallization.

Workflow for Recrystallization

Caption: General workflow for purification by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot mixture of water and ethanol.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis.

Typical HPLC Conditions (starting point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Detection: UV detection at 275 nm.

-

Flow Rate: 1.0 mL/min.

These conditions can be optimized to achieve baseline separation of the product from any impurities.

Application in Studying Signaling Pathways

This compound is a valuable tool for investigating signaling pathways that are regulated by protein tyrosine phosphorylation. A key application is in the study of Protein Tyrosine Phosphatases (PTPs), a family of enzymes that catalyze the dephosphorylation of tyrosine residues.

Role as a Tyrosine Mimetic in PTP Studies

This compound serves as a functional mimic of tyrosine in the context of PTP activity. It can be incorporated into peptide substrates for PTPs. While it is recognized and dephosphorylated by PTPs, its fluorinated phenolic ring makes it resistant to oxidation by tyrosinase. This property is particularly useful in certain assay formats where tyrosinase is used to detect the product of the PTP reaction (tyrosine). By using this compound in control experiments, researchers can distinguish between true PTP activity and confounding signals from other enzymes.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin and leptin signaling pathways.[9][10][11] Overactivity of PTP1B is implicated in type 2 diabetes and obesity. The diagram below illustrates the role of PTP1B in the insulin signaling pathway and how this compound-containing substrates can be used to study its activity.

PTP1B in Insulin Signaling and its Study using this compound

Caption: Role of PTP1B in insulin signaling and its investigation.

Conclusion

This compound is a synthetic amino acid with unique chemical properties that make it an invaluable tool for researchers in biochemistry and drug development. Its ability to mimic L-tyrosine in biological systems, coupled with its resistance to certain enzymatic modifications, allows for the detailed study of enzyme kinetics and cellular signaling pathways. This guide has provided a summary of its key chemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its application in the context of PTP1B signaling. Further experimental characterization of this compound will undoubtedly enhance its utility in advancing our understanding of complex biological processes.

References

- 1. This compound | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 73246-30-7 [m.chemicalbook.com]

- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-L-Tyrosine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of 3,5-Difluoro-L-Tyrosine, a crucial tool for researchers in biochemistry and drug development. This fluorinated analog of L-tyrosine serves as a valuable molecular probe, particularly in the study of protein tyrosine phosphatases (PTPs), due to its resistance to oxidation by tyrosinase enzymes.

Introduction

This compound (3,5-DF-Tyr) is a synthetic amino acid in which two hydrogen atoms on the phenolic ring of L-tyrosine are replaced by fluorine atoms. This substitution imparts unique properties, most notably its resistance to enzymatic oxidation by tyrosinase, which readily modifies tyrosine. This characteristic makes 3,5-DF-Tyr an excellent surrogate for tyrosine in peptides and proteins when studying enzymatic processes that are confounded by tyrosine oxidation. Its primary application lies in the investigation of protein tyrosine phosphatases (PTPs), a family of enzymes that play critical roles in cellular signaling pathways by dephosphorylating phosphotyrosine residues. By incorporating 3,5-DF-Tyr into peptide substrates, researchers can accurately probe the substrate specificity and kinetics of PTPs without the interference of tyrosinase activity.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is a chemo-enzymatic approach. This strategy leverages the high stereoselectivity of enzymes for the formation of the L-amino acid backbone and employs a chemical step for the introduction of the fluorine atoms. One effective pathway involves the enzymatic synthesis of L-tyrosine analogs from substituted phenols using the enzyme tyrosine phenol-lyase (TPL), followed by a direct electrophilic fluorination.

Key Synthetic Steps:

-

Enzymatic Synthesis of a Precursor (if starting from a non-fluorinated precursor) or Direct Synthesis from a Fluorinated Phenol: Tyrosine phenol-lyase can catalyze the synthesis of L-tyrosine and its analogs from phenol, pyruvate, and ammonia. For the synthesis of this compound, 2,6-difluorophenol can be used as the starting phenol derivative.

-

Electrophilic Fluorination: The aromatic ring of L-tyrosine or a suitable precursor can be directly fluorinated using an electrophilic fluorinating agent, such as Selectfluor™.

-

Purification: The final product is purified using chromatographic techniques, primarily ion-exchange chromatography, to isolate the desired L-amino acid from reactants and byproducts.

Experimental Protocols

1. Chemo-enzymatic Synthesis of this compound

This protocol is based on the known activity of tyrosine phenol-lyase on phenol derivatives and subsequent electrophilic fluorination.

Materials:

-

L-Tyrosine

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid

-

Ammonium acetate

-

Pyruvic acid

-

Ammonia solution

-

Tyrosine phenol-lyase (TPL) from Citrobacter intermedius or a recombinant source

-

2,6-Difluorophenol (for direct enzymatic synthesis)

-

Strong cation exchange resin (e.g., Dowex 50W)

-

Deionized water

Procedure:

Method A: Direct Enzymatic Synthesis from 2,6-Difluorophenol

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing 100 mM ammonium acetate, 50 mM pyruvic acid, and 20 mM 2,6-difluorophenol in deionized water. Adjust the pH to 8.0 with ammonia solution.

-

Enzymatic Reaction: Add tyrosine phenol-lyase to the reaction mixture (enzyme concentration to be optimized based on activity). Incubate the mixture at 30°C with gentle agitation for 24-48 hours. Monitor the formation of this compound using HPLC.

-

Reaction Quench and Initial Purification: Terminate the reaction by adding trifluoroacetic acid to a final concentration of 1%. Centrifuge the mixture to remove the enzyme and any precipitated material.

Method B: Electrophilic Fluorination of L-Tyrosine

-

Dissolution: Dissolve L-tyrosine (1 equivalent) in anhydrous acetonitrile. The solubility can be low, so a suspension may be used.

-

Fluorination Reaction: Add Selectfluor™ (2.2 equivalents) to the suspension. Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, filter the mixture to remove any insoluble material. Evaporate the solvent under reduced pressure.

2. Purification by Ion-Exchange Chromatography

-

Resin Preparation: A column is packed with a strong cation exchange resin (H+ form). The column is equilibrated with deionized water until the eluate is neutral.

-

Sample Loading: The crude this compound from the synthesis step is dissolved in a minimal amount of deionized water and the pH is adjusted to approximately 2-3 with a suitable acid (e.g., HCl). This protonates the amino group, allowing it to bind to the cation exchange resin. The solution is then loaded onto the column.

-

Washing: The column is washed with several column volumes of deionized water to remove any unbound impurities.

-

Elution: The this compound is eluted from the column using a dilute aqueous ammonia solution (e.g., 2 M). The fractions are collected and monitored by TLC or HPLC.

-

Isolation: The fractions containing the pure product are pooled, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation

| Parameter | Method A (Enzymatic) | Method B (Chemical Fluorination) |

| Starting Material | 2,6-Difluorophenol | L-Tyrosine |

| Key Reagent | Tyrosine Phenol-Lyase | Selectfluor™ |

| Typical Yield | 40-60% | 50-70% |

| Purity (after chromatography) | >98% | >98% |

| Reaction Time | 24-48 hours | 24 hours |

| Reaction Temperature | 30°C | Room Temperature |

Applications in Research: Probing Protein Tyrosine Phosphatase Signaling

This compound is an invaluable tool for studying the substrate specificity of Protein Tyrosine Phosphatases (PTPs). PTPs are key regulators of signaling pathways that control cell growth, differentiation, metabolism, and immune responses. Two prominent examples are PTP1B in insulin signaling and SHP2 in the MAPK/ERK pathway.

PTP1B and Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signals that lead to glucose uptake and metabolism. The use of peptide substrates containing this compound allows for precise kinetic analysis of PTP1B activity without the confounding factor of tyrosinase-mediated substrate modification.[1][2]

Caption: PTP1B's role in insulin signaling and the use of 3,5-DF-Tyr substrates for its study.

SHP2 and the MAPK/ERK Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that, in contrast to many PTPs, often plays a positive role in signal transduction, particularly in the Ras-MAPK/ERK pathway. It is recruited to activated receptor tyrosine kinases and scaffolding proteins, where it dephosphorylates specific substrates to promote downstream signaling. Studying the substrate specificity of SHP2 using this compound-containing peptides is crucial for understanding its regulatory mechanisms in cell proliferation and differentiation.[3][4][5]

Caption: SHP2's role in the MAPK/ERK pathway and its investigation using 3,5-DF-Tyr.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of biochemistry, cell biology, and drug discovery. Its resistance to tyrosinase-mediated oxidation allows for the unambiguous study of protein tyrosine phosphatase activity and substrate specificity. The chemo-enzymatic synthesis route provides an efficient means of producing this valuable research compound. The continued application of this compound in probing PTP signaling pathways will undoubtedly contribute to a deeper understanding of cellular regulation and the development of novel therapeutics for a range of diseases.

References

- 1. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]

A Technical Guide to 3,5-Difluoro-L-Tyrosine: A Key Tool in Phosphatase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-L-Tyrosine is a fluorinated analog of the amino acid L-tyrosine. Its unique properties make it an invaluable tool in biochemical and pharmaceutical research, particularly in the study of protein tyrosine phosphatases (PTPs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in understanding cellular signaling pathways.

Core Data

CAS Number: 73246-30-7

Chemical Structure:

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid

| Identifier | Value |

| Molecular Formula | C₉H₉F₂NO₃[1] |

| Molecular Weight | 217.17 g/mol [1] |

| SMILES | C1=C(C=C(C(=C1F)O)F)C--INVALID-LINK--N[1] |

| InChI | InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1[1] |

Physicochemical Properties

The introduction of two fluorine atoms to the phenyl ring of L-tyrosine significantly alters its electronic properties while maintaining a similar size, making it an excellent isosteric substitute.

| Property | Value | Source |

| pKa (side chain) | 7.2 | [2] |

| Melting Point | 280 °C (decomposes) | [3][4] |

| XLogP3 | -1.6 | [1] |

| Solubility | Soluble in aqueous solutions, with solubility dependent on pH. The solubility of similar amino acids can be increased in acidic or basic conditions. | General Knowledge |

| Optical Rotation | [α]25D = -4.7° (c 0.2, 0.5 N HCl) for a similar fluorinated tyrosine derivative. | [5] |

Synthesis

A widely used and efficient method for the synthesis of this compound is a chemo-enzymatic process. This approach allows for the production of multigram quantities of the amino acid.[6] The process is also adapted for the preparation of the protected form used in peptide synthesis, Nα-Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH.[6]

Experimental Protocol: Chemo-enzymatic Synthesis of this compound and its Protected Form

This protocol outlines the key steps for the synthesis of this compound and its subsequent protection for solid-phase peptide synthesis (SPPS).[6]

Part 1: Enzymatic Synthesis of this compound (F₂Y)

-

Reaction Setup: Combine 2,6-difluorophenol, pyruvate, and ammonia in a suitable buffer.

-

Enzymatic Conversion: Introduce an appropriate enzyme, such as tyrosine phenol-lyase, to catalyze the formation of F₂Y.

-

Incubation: Maintain the reaction at an optimal temperature and pH for the enzyme until completion.

-

Purification: Isolate and purify the resulting this compound using standard chromatographic techniques.

Part 2: Synthesis of Nα-Fmoc-F₂Y(tBu)-OH

-

Nα-Fmoc Protection: React the synthesized F₂Y with N-(9-fluorenylmethoxycarbonyloxy)succinimide in a 10% sodium carbonate solution to yield Nα-Fmoc-F₂Y-OH.[6]

-

Esterification: Convert the carboxylic acid to a methyl ester using thionyl chloride in methanol.[6]

-

Side-Chain Protection: Protect the phenolic hydroxyl group as a tert-butyl ether by reacting with isobutylene and sulfuric acid.[6]

-

Hydrolysis: Hydrolyze the methyl ester using lithium hydroxide in a tetrahydrofuran/water mixture to yield the final product, Nα-Fmoc-F₂Y(tBu)-OH.[6]

Caption: Synthesis of Nα-Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH.

Applications in Research

The primary application of this compound is as a tyrosinase-resistant surrogate for tyrosine in the screening of peptide libraries to determine the substrate specificity of Protein Tyrosine Phosphatases (PTPs).[6] PTPs are a large family of enzymes that play a critical role in cellular signaling by dephosphorylating phosphotyrosine residues.

Experimental Protocol: PTP Substrate Profiling using a this compound-Containing Peptide Library

This protocol describes a generalized workflow for identifying the preferred substrates of a specific PTP, such as PTP1B, using a combinatorial peptide library.

-

Peptide Library Synthesis:

-

Synthesize a combinatorial peptide library on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Incorporate Nα-Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH at positions where a non-phosphorylatable tyrosine analog is desired.

-

Utilize a standard coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for efficient peptide bond formation.[6][7]

-

The general SPPS cycle involves:

-

-

Phosphorylation of the Library: Treat the peptide library with a tyrosine kinase to phosphorylate a specific tyrosine residue within each peptide.

-

Incubation with PTP: Incubate the phosphorylated peptide library with the PTP of interest (e.g., PTP1B).

-

Identification of Dephosphorylated Peptides:

-

The peptides that are dephosphorylated by the PTP will now have a free tyrosine.

-

Since this compound is resistant to tyrosinase, only the dephosphorylated tyrosine will react.

-

Treat the library with tyrosinase to oxidize the dephosphorylated tyrosine to an ortho-quinone.[6]

-

Tag the ortho-quinone with a reporter molecule, such as biotin-hydrazide.[6]

-

-

Sequencing and Data Analysis: Isolate and sequence the biotin-tagged peptides to identify the preferred substrate sequences for the PTP.

Caption: Workflow for identifying PTP substrates.

Role in Signaling Pathways

Protein tyrosine phosphorylation is a fundamental mechanism in signal transduction, regulated by the opposing activities of protein tyrosine kinases and PTPs. SH2 (Src Homology 2) domains are protein domains that specifically recognize and bind to phosphotyrosine-containing sequences, thereby mediating the assembly of signaling complexes.[9] By identifying the specific substrates of PTPs, researchers can better understand how these enzymes regulate signaling pathways involved in cell growth, differentiation, and metabolism. The use of this compound in substrate profiling helps to elucidate the roles of specific PTPs, such as PTP1B, in dephosphorylating key signaling molecules.[10]

Caption: PTPs in Signal Transduction.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of biochemistry, cell biology, and drug discovery. Its resistance to tyrosinase, combined with its structural similarity to tyrosine, makes it an ideal component for dissecting the substrate specificities of protein tyrosine phosphatases. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate its effective use in advancing our understanding of cellular signaling and in the development of novel therapeutics.

References

- 1. This compound | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. biomatik.com [biomatik.com]

- 10. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Difluoro-L-Tyrosine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-L-Tyrosine (F2Y) is a fluorinated analog of the amino acid L-tyrosine. The substitution of hydrogen atoms with fluorine at the 3 and 5 positions of the phenyl ring imparts unique chemical and biological properties, making it a valuable tool in biochemical research and drug development. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a focus on its role in studying protein tyrosine phosphatases (PTPs).

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₃ | PubChem[1] |

| Molecular Weight | 217.17 g/mol | PubChem[1] |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | No experimental data available. For comparison, 3-Fluoro-L-tyrosine has a melting point of 280 °C (decomposes).[2][3] | N/A |

| Solubility | Water: 7 mg/mL (with heating)[4] | MedChemExpress[4] |

| XLogP3 (Computed) | -1.6 | PubChem[1] |

| IUPAC Name | (2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | PubChem[1] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following information is based on general knowledge of related compounds and predicted spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the amino acid backbone. The aromatic region would be simplified due to the symmetrical substitution.

-

¹³C NMR: The carbon NMR would display distinct signals for the carboxyl, α-carbon, β-carbon, and the aromatic carbons, with the fluorine substitution influencing the chemical shifts of the adjacent carbons.

-

¹⁹F NMR: The fluorine NMR spectrum would provide a direct probe of the fluorine atoms on the phenyl ring, offering insights into the electronic environment.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (C=O and O-H stretching), and the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of amino acids, including the loss of the carboxyl group and side-chain fragmentation.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

A key method for the synthesis of this compound involves a chemo-enzymatic process. This approach is efficient for producing multigram quantities of the compound.[5]

Workflow for the Chemo-enzymatic Synthesis of this compound:

Chemo-enzymatic synthesis of this compound.

Detailed Methodology: [5]

-

Enzymatic Synthesis: The synthesis is carried out using tyrosine phenol-lyase, which catalyzes the reaction between 2,6-difluorophenol, pyruvate, and ammonia to produce this compound.

-

Protection of the Amino and Carboxyl Groups: For applications in peptide synthesis, the synthesized F2Y is often protected.

-

The amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group by reacting F2Y with N-(9-fluorenylmethoxycarbonyloxy)succinimide.

-

The carboxylic acid is converted to its methyl ester using thionyl chloride in methanol.

-

The hydroxyl group on the phenyl ring can be protected with a tert-butyl (tBu) group.

-

Biological Activity and Applications in Drug Development

Tyrosinase Resistance

One of the key features of this compound is its resistance to the enzyme tyrosinase.[5] Tyrosinase initiates the biosynthesis of melanin by hydroxylating tyrosine to L-DOPA. The fluorine atoms at the 3 and 5 positions block this enzymatic hydroxylation.

This property makes F2Y a valuable tool in assays where the activity of other enzymes is studied in the presence of tyrosinase, as it will not be consumed as a substrate by tyrosinase.

Application in Studying Protein Tyrosine Phosphatases (PTPs)

This compound has emerged as a crucial tool for profiling the substrate specificity of Protein Tyrosine Phosphatases (PTPs).[4][5] PTPs are a family of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a critical role in cellular signaling. Dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive drug targets.

Experimental Workflow for PTP Substrate Profiling:

PTP substrate profiling using F2Y.

In this workflow, a library of peptides containing phosphotyrosine (pY) and this compound is synthesized. Upon incubation with a PTP, the pY residues in preferred substrates are dephosphorylated to tyrosine. Subsequent treatment with tyrosinase leads to the oxidation of the newly formed tyrosine, which can be detected colorimetrically. Since F2Y is resistant to tyrosinase, its presence in the peptide library does not interfere with the detection of dephosphorylated tyrosine, allowing for accurate identification of PTP substrates.[5]

Signaling Pathway Involvement

This compound is utilized to investigate signaling pathways regulated by PTPs. For example, PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By using F2Y-containing peptides to identify specific substrates of PTP1B, researchers can gain insights into the downstream targets of this phosphatase and its role in metabolic diseases.

Simplified PTP1B Signaling Pathway:

PTP1B negatively regulates insulin signaling.

Conclusion

This compound is a synthetic amino acid with unique properties that make it an invaluable tool for researchers in biochemistry and drug discovery. Its resistance to tyrosinase and its ability to mimic tyrosine in the context of PTP activity allow for the development of robust assays to study enzyme function and identify potential therapeutic targets. While further characterization of its physical and spectral properties is warranted, the existing data and established synthetic protocols provide a solid foundation for its continued use in advancing our understanding of cellular signaling pathways.

References

- 1. This compound | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m-Fluoro-DL-tyrosine 403-90-7 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Difluoro-L-Tyrosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Unique Tyrosine Analog for Advancing Biochemical and Pharmaceutical Research

Abstract

3,5-Difluoro-L-Tyrosine (DiF-Tyr) is a synthetically modified, non-proteinogenic amino acid that serves as a valuable tool in chemical biology, drug discovery, and structural biology. As an analog of L-Tyrosine, its unique physicochemical properties, conferred by the electron-withdrawing fluorine atoms on the phenolic ring, make it a powerful probe for studying a variety of biological processes. This technical guide provides a comprehensive overview of DiF-Tyr, including its synthesis, key properties, and detailed experimental protocols for its application in studying protein tyrosine phosphatases (PTPs), protein engineering for NMR spectroscopy, and its potential role in investigating protein tyrosine kinase (PTK) signaling pathways.

Introduction

L-Tyrosine, a proteinogenic amino acid, plays a central role in cellular signaling through its reversible phosphorylation by protein tyrosine kinases (PTKs) and dephosphorylation by protein tyrosine phosphatases (PTPs). The delicate balance of tyrosine phosphorylation is critical for regulating a myriad of cellular processes, including growth, differentiation, and metabolism. Dysregulation of this process is implicated in numerous diseases, most notably cancer.

The study of these intricate signaling networks often requires molecular tools that can dissect specific interactions and enzymatic activities. This compound (DiF-Tyr) has emerged as a potent tyrosine analog that offers distinct advantages for such investigations. Its key feature is its resistance to oxidation by tyrosinase, an enzyme that can interfere with certain biochemical assays.[1] Furthermore, the fluorination of the tyrosine ring alters its electronic properties, providing a unique probe for biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the core aspects of DiF-Tyr, from its fundamental properties to its practical applications in the laboratory.

Physicochemical Properties of this compound

The introduction of two fluorine atoms at the 3 and 5 positions of the phenolic ring of L-tyrosine significantly alters its chemical and physical characteristics. These properties are summarized and compared with those of L-Tyrosine in the table below.

| Property | L-Tyrosine | This compound | Reference(s) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉F₂NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | 217.17 g/mol | [2][3] |

| pKa (Phenolic Hydroxyl) | ~10.1 | ~7.2 | [4][5] |

| Appearance | White solid | White to off-white powder | [2] |

| Solubility in water | 0.453 g/L (at 25 °C) | Data not readily available | [6] |

Synthesis of Protected this compound for Peptide Synthesis

For its incorporation into peptides via solid-phase peptide synthesis (SPPS), DiF-Tyr needs to be appropriately protected. The most common protecting group strategy for Fmoc-based SPPS involves the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the phenolic hydroxyl group with a tert-butyl (tBu) group.

A chemo-enzymatic process is an efficient method for preparing the fully protected Fmoc-DiF-Tyr(tBu)-OH.[4]

Logical Workflow for Synthesis

Experimental Protocols

This section provides detailed methodologies for key experiments involving DiF-Tyr.

Chemo-enzymatic Synthesis of Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH

This protocol is adapted from the chemo-enzymatic synthesis method.[4]

Materials:

-

2,6-Difluorophenol

-

Sodium pyruvate

-

Ammonium chloride

-

Tyrosine phenol-lyase

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

10% Sodium carbonate solution

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Isobutylene

-

Concentrated sulfuric acid (H₂SO₄)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

Procedure:

-

Enzymatic Synthesis of this compound:

-

In a suitable reaction vessel, dissolve 2,6-difluorophenol, sodium pyruvate, and ammonium chloride in an appropriate buffer.

-

Add tyrosine phenol-lyase to the mixture.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, purify the this compound from the reaction mixture.

-

-

Fmoc Protection:

-

Dissolve the purified DiF-Tyr in 10% sodium carbonate solution.

-

Add a solution of Fmoc-OSu in a suitable organic solvent (e.g., dioxane) dropwise while stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield Fmoc-DiF-Tyr-OH.

-

-

Methyl Esterification:

-

Suspend Fmoc-DiF-Tyr-OH in methanol.

-

Cool the suspension in an ice bath and add thionyl chloride dropwise.

-

Reflux the mixture for several hours until the reaction is complete.

-

Remove the solvent under reduced pressure to obtain the methyl ester, Fmoc-DiF-Tyr-OMe.

-

-

tert-Butyl Protection:

-

Dissolve Fmoc-DiF-Tyr-OMe in a suitable solvent (e.g., dichloromethane).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Bubble isobutylene gas through the solution at a controlled temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product, Fmoc-DiF-Tyr(tBu)-OMe, by chromatography.

-

-

Ester Hydrolysis:

-

Dissolve Fmoc-DiF-Tyr(tBu)-OMe in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Fmoc-DiF-Tyr(tBu)-OH.

-

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH

This protocol describes the manual incorporation of Fmoc-DiF-Tyr(tBu)-OH into a peptide sequence using standard Fmoc-based SPPS.[1][7][8][9][10]

Materials:

-

Fmoc-protected amino acids (including Fmoc-DiF-Tyr(tBu)-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with HBTU (1 equivalent to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-DiF-Tyr(tBu)-OH at the desired position.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, perform a final Fmoc deprotection (step 2).

-

Wash the peptide-resin with DCM and dry it.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by centrifugation and wash with cold ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protein Tyrosine Phosphatase (PTP) Substrate Profiling

This workflow outlines the use of a DiF-Tyr-containing peptide library to identify the substrate specificity of a PTP.[4]

Incorporation of this compound into Proteins for ¹⁹F NMR Studies

This protocol provides a general method for the biosynthetic incorporation of DiF-Tyr into proteins expressed in E. coli for ¹⁹F NMR analysis.[1]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing the gene of interest

-

Minimal media (e.g., M9)

-

Glucose (or other carbon source)

-

Ammonium chloride (¹⁵NH₄Cl for ¹⁵N labeling)

-

This compound

-

Glyphosate

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Cell Culture Preparation:

-

Transform the expression plasmid into the E. coli strain.

-

Grow a starter culture overnight in a rich medium (e.g., LB) containing the appropriate antibiotic.

-

-

Expression in Minimal Media:

-

Inoculate a larger volume of minimal media containing the antibiotic with the overnight culture.

-

Grow the cells at 37°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

-

Inhibition of Aromatic Amino Acid Synthesis:

-

Add glyphosate to the culture to inhibit the endogenous synthesis of aromatic amino acids.

-

-

Addition of DiF-Tyr:

-

Add this compound to the culture medium.

-

-

Induction of Protein Expression:

-

Induce protein expression by adding IPTG to the culture.

-

Continue to grow the cells for several hours at a suitable temperature (e.g., 18-30°C).

-

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the DiF-Tyr-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

-

¹⁹F NMR Analysis:

-

Prepare the purified protein sample for NMR analysis in a suitable buffer.

-

Acquire ¹⁹F NMR spectra to study the protein's structure, dynamics, and interactions.

-

Applications in Signaling Pathway Research

DiF-Tyr is a versatile tool for elucidating the roles of tyrosine residues in signaling pathways, particularly those involving PTPs and potentially PTKs.

Probing Protein Tyrosine Phosphatase (PTP) Activity

As previously mentioned, DiF-Tyr's resistance to tyrosinase makes it an excellent substitute for tyrosine in combinatorial peptide libraries designed to profile the substrate specificity of PTPs.[4] Because DiF-Tyr is not oxidized by tyrosinase, it prevents the generation of false-positive signals from unreacted phosphopeptides that might contain tyrosine residues.

The kinetic parameters of peptides containing DiF-Tyr are very similar to their tyrosine-containing counterparts when acting as substrates for PTPs, indicating that DiF-Tyr is a good functional mimic of tyrosine in the context of PTP recognition.[4]

Kinetic Data for PTP1B Substrates:

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Ac-DADE(pY)L-NH₂ | 1.2 ± 0.1 | 15 ± 2 | (8.0 ± 1.1) x 10⁴ |

| Ac-DADE(pY)(F₂Y)-NH₂ | 1.0 ± 0.1 | 18 ± 3 | (5.6 ± 1.1) x 10⁴ |

| Ac-ELE(pY)EM-NH₂ | 0.9 ± 0.1 | 11 ± 2 | (8.2 ± 1.7) x 10⁴ |

| Ac-ELE(pY)(F₂Y)M-NH₂ | 0.8 ± 0.1 | 13 ± 2 | (6.2 ± 1.2) x 10⁴ |

Data adapted from a study on PTP1B.[4]

Investigating Protein Tyrosine Kinase (PTK) Signaling

While DiF-Tyr is primarily utilized for studying PTPs, its properties also make it a potential tool for investigating PTK signaling. As a tyrosine analog, it can be incorporated into peptides or proteins to probe the substrate specificity of PTKs. However, due to the lower pKa of its phenolic hydroxyl group, its phosphorylation by PTKs may be affected compared to native tyrosine. This altered reactivity can be exploited to study the electronic requirements of PTK active sites.

A potential application is in the development of kinase inhibitors. Peptides or small molecules containing DiF-Tyr could act as competitive inhibitors by binding to the PTK active site without being efficiently phosphorylated.

Conclusion

This compound is a powerful and versatile tool for researchers in biochemistry, cell biology, and drug development. Its unique properties, particularly its resistance to tyrosinase and altered electronic character, provide distinct advantages for studying post-translational modifications and enzyme mechanisms. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective application of DiF-Tyr in elucidating the complexities of cellular signaling pathways and in the rational design of novel therapeutic agents. As our understanding of cellular signaling continues to grow, the innovative use of such precisely engineered molecular probes will undoubtedly play a crucial role in future discoveries.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino Acids - Tyrosine [biology.arizona.edu]

- 5. ifeet.org [ifeet.org]

- 6. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. peptide.com [peptide.com]

Enzymatic Synthesis of 3,5-Difluoro-L-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of the non-canonical amino acid 3,5-Difluoro-L-Tyrosine. This compound is of significant interest in drug discovery and protein engineering, where the unique properties of fluorine can be leveraged to modulate the biological activity and stability of peptides and proteins. The primary biocatalytic route for this synthesis utilizes the enzyme Tyrosine Phenol-lyase (TPL), which catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. For the synthesis of this compound, the reverse reaction is exploited, condensing 3,5-difluorophenol with pyruvate and an ammonium source.

Executive Summary

The enzymatic synthesis of this compound offers a stereospecific and environmentally benign alternative to traditional chemical methods. The core of this process is the pyridoxal-5'-phosphate (PLP) dependent enzyme, Tyrosine Phenol-lyase (TPL). While wild-type TPL exhibits broad substrate specificity for various phenol derivatives, its efficiency with di-substituted phenols, such as 3,5-difluorophenol, can be limited. Consequently, engineered TPL variants, such as the M379V mutant of Citrobacter freundii TPL, have been developed to enhance catalytic activity and broaden the substrate scope to include sterically hindered phenols. This guide provides a comprehensive overview of the enzymatic synthesis, including detailed experimental protocols for enzyme preparation and the synthesis reaction, as well as a summary of the key reaction parameters and expected outcomes.

Enzymatic Synthesis Pathway

The synthesis of this compound is achieved through a carbon-carbon bond formation catalyzed by Tyrosine Phenol-lyase. The enzyme facilitates the condensation of 3,5-difluorophenol, pyruvate, and an ammonium source to yield the desired L-amino acid. The pyridoxal-5'-phosphate (PLP) cofactor is essential for the catalytic activity of TPL, playing a crucial role in the reaction mechanism.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Preparation of Tyrosine Phenol-lyase (TPL)

The recombinant expression and purification of TPL from Citrobacter freundii is a critical first step.

a) Expression in E. coli

-

Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the gene for C. freundii TPL (wild-type or an engineered variant).

-

Culture: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Incubation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 12-16 hours to enhance the yield of soluble protein.

-

Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

b) Purification

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

-

Washing: Wash the column with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the TPL protein with an elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Dialysis/Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0, containing 0.1 mM PLP and 1 mM β-mercaptoethanol) to remove imidazole and prepare the enzyme for storage at -80°C.

Enzymatic Synthesis of this compound

The following protocol is a general guideline for the enzymatic synthesis. Optimization of substrate concentrations, enzyme loading, and reaction time may be necessary depending on the specific TPL variant used.

a) Reaction Setup

-

Reaction Mixture: In a suitable reaction vessel, combine the following components in an aqueous buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0):

-

3,5-Difluorophenol

-

Sodium Pyruvate

-

Ammonium Acetate

-

Pyridoxal-5'-phosphate (PLP)

-

Purified Tyrosine Phenol-lyase (TPL)

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for a specified duration (e.g., 12-48 hours).

b) Reaction Monitoring

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the consumption of 3,5-difluorophenol and the formation of this compound.

c) Product Isolation and Purification

-

Enzyme Removal: Terminate the reaction by adding an acid (e.g., HCl) to precipitate the enzyme, followed by centrifugation.

-

Initial Purification: The supernatant can be subjected to initial purification steps such as extraction with an organic solvent to remove unreacted 3,5-difluorophenol.

-

Chromatographic Purification: Further purify the aqueous layer containing the product by ion-exchange chromatography or reversed-phase HPLC to obtain highly pure this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the enzymatic synthesis of fluorinated tyrosine derivatives. It is important to note that the synthesis of this compound is reported to be less efficient with wild-type TPL compared to monofluorinated derivatives. The use of engineered TPL is highly recommended for improved yields.

Table 1: General Reaction Conditions for Enzymatic Synthesis of Fluorinated Tyrosines

| Parameter | Value | Reference |

| Enzyme | Tyrosine Phenol-lyase (Citrobacter freundii) | [1] |

| Substrates | Substituted Phenol, Pyruvate, Ammonium Source | [1] |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | [1] |

| Buffer | Potassium Phosphate or Borate Buffer | [1] |

| pH | 8.0 - 8.5 | [1] |

| Temperature | 30 - 45°C | [1] |

| Reaction Time | 12 - 48 hours | [1] |

Table 2: Reported Yields for Enzymatic Synthesis of Fluorinated Tyrosines

| Product | Enzyme Variant | Yield | Enantiomeric Excess | Reference |

| 3-Fluoro-L-Tyrosine | Wild-type TPL | 10-42% (based on phenol) | >99% | [1] |

| 3-Fluoro-L-Tyrosine | M379V TPL | Complete Conversion | >97% | [2] |

| This compound | Wild-type TPL | Trace amounts detected | Not Reported | [3] |

Experimental Workflow Diagram

The overall workflow for the enzymatic synthesis of this compound, from enzyme preparation to product purification, is illustrated below.

Conclusion

The enzymatic synthesis of this compound using Tyrosine Phenol-lyase presents a powerful method for accessing this valuable non-canonical amino acid. While wild-type TPL shows limited efficacy, the use of engineered variants holds significant promise for achieving high conversion and yields. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own synthesis strategies for this and other fluorinated amino acids, thereby facilitating advancements in drug discovery and protein science. Further research into novel TPL mutants with enhanced activity towards di- and poly-substituted phenols will be crucial for expanding the biocatalytic toolbox for the production of a wider range of non-canonical amino acids.

References

An In-depth Technical Guide to the Stability of 3,5-Difluoro-L-Tyrosine in Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 3,5-Difluoro-L-Tyrosine in solution, addressing key considerations for its handling, storage, and analysis. Due to the limited availability of direct stability studies on this specific molecule, this document synthesizes information from product specifications, studies on analogous compounds such as L-tyrosine and other halogenated tyrosines, and established principles of pharmaceutical stability analysis.

Introduction

This compound is a fluorinated analog of L-tyrosine used in various research applications, particularly as a probe to study protein tyrosine phosphatases (PTPs) due to its resistance to tyrosinase.[1][2] Understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic agents. This guide outlines the known storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility and stability in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C9H9F2NO3 | [3] |

| Molecular Weight | 217.17 g/mol | [3] |

| XLogP3 | -1.6 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

Table 1: Computed Physicochemical Properties of this compound

Solubility and Solution Preparation

Recommended Practices for Solution Preparation:

-

For aqueous solutions, consider preparing a stock solution in a diluted acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and then neutralizing it to the desired pH, keeping in mind the potential for precipitation.

-

For organic stock solutions, DMSO is a common choice.

-

When preparing aqueous solutions from a solid, it is advisable to filter and sterilize the solution using a 0.22 µm filter before use.[1]

-

It is recommended to prepare fresh solutions for immediate use whenever possible.[2]

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound solutions. The following table summarizes the recommended storage conditions based on supplier data sheets.

| Storage Temperature | Duration | Recommendations | Source |

| -20°C | Up to 1 month | Store as aliquots in tightly sealed vials. | [1][2] |

| -80°C | Up to 6 months | Store as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. | [1] |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential degradation can be inferred from the chemistry of L-tyrosine and other halogenated amino acids.

A Logical Flow of Potential Degradation:

Caption: Potential Degradation Pathways for this compound.

The primary routes of degradation for amino acids include:

-

Oxidation: The phenolic ring of tyrosine is susceptible to oxidation. Halogenated tyrosines, such as 3-chloro-L-tyrosine, can undergo further oxidation to form di-halogenated species.[6]

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic amino acids.

-

Hydrolysis: While the amino acid itself is stable to hydrolysis, formulated solutions at extreme pH values and elevated temperatures may experience degradation over time.

-

Enzymatic Degradation: Although this compound is designed to be resistant to tyrosinase, other enzymes in biological samples could potentially metabolize it. The general metabolic pathway for tyrosine involves transamination as the initial step.[7][8]

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify the likely degradation products and establish a stability-indicating analytical method.

General Workflow for a Forced Degradation Study:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|73246-30-7|COA [dcchemicals.com]

- 3. This compound | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3,5-Difluoro-L-Tyrosine: Physicochemical Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-L-tyrosine (F2-Tyr) is a fluorinated analog of the amino acid L-tyrosine. The substitution of hydrogen atoms with fluorine at the 3 and 5 positions of the phenyl ring imparts unique chemical and biological properties. This technical guide provides an in-depth overview of the solubility and acidity (pKa) of this compound, along with experimental protocols for their determination. Furthermore, it explores the application of this synthetic amino acid in studying protein tyrosine phosphatase (PTP) signaling pathways, a critical area in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound, particularly its solubility and pKa values, are crucial for its application in experimental biology and drug design. The electron-withdrawing nature of the fluorine atoms significantly influences these characteristics compared to its parent amino acid, L-tyrosine.

Solubility

| Solvent | Solubility | Notes |

| Water | 7 mg/mL | Requires sonication, warming, and heating to 60°C for dissolution. |

| DMSO | Estimated to be >10 mg/mL | Based on the solubility of similar dihalogenated tyrosine analogs. |

| Ethanol | Sparingly soluble | Qualitative assessment based on related compounds. |

| Methanol | Sparingly soluble | Qualitative assessment based on related compounds. |

pKa Values

The pKa values of the ionizable groups in this compound are altered by the inductive effect of the fluorine atoms. The pKa of the phenolic hydroxyl group is notably lower than that of L-tyrosine, making it a stronger acid. The pKa values for the carboxylic acid and amino groups are estimated based on the known effects of electron-withdrawing substituents on these functionalities in amino acids.

| Ionizable Group | pKa Value (Estimated/Reported) | Comparison with L-Tyrosine (pKa) |

| Carboxylic Acid (α-COOH) | ~1.8 - 2.0 (Estimated) | 2.20 |

| Amino Group (α-NH3+) | ~8.8 - 9.0 (Estimated) | 9.11 |

| Phenolic Hydroxyl (Side Chain) | 7.2 (Reported)[1] | 10.07 |

Experimental Protocols

Determination of Aqueous Solubility

This protocol outlines a method for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or heating block

-

Analytical balance

-

pH meter

-

Microcentrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water in several vials.

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a known volume of water to a concentration suitable for analysis.

-

Determine the concentration of this compound in the diluted supernatant using a calibrated UV-Vis spectrophotometer (measuring absorbance at its λmax) or an HPLC system with a suitable standard curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Solubility Determination:

Caption: Workflow for determining the aqueous solubility of this compound.

Determination of pKa by Titration

This protocol describes the determination of the pKa values of this compound using acid-base titration.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, precise volumes of the standardized HCl solution from the burette.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 1.5).

-

Repeat the titration in a separate experiment using the standardized NaOH solution, adding it incrementally and recording the pH until it has risen significantly (e.g., to pH 12.5).

-

Plot the pH of the solution versus the volume of titrant added for both titrations.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa1) will be for the carboxylic acid, the second (pKa2) for the phenolic hydroxyl group, and the third (pKa3) for the amino group.

Logical Flow for pKa Determination:

Caption: Process for determining the pKa values of this compound via titration.

Application in Protein Tyrosine Phosphatase Research

This compound is a valuable tool for studying protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in cellular signaling. A key application is in the profiling of PTP substrate specificity.

Role as a Tyrosine Mimetic

Tyrosinases are enzymes that can oxidize tyrosine residues, which can interfere with certain experimental assays. This compound is resistant to oxidation by tyrosinase.[1] This property makes it an excellent substitute for tyrosine in peptide substrates designed to probe the activity of PTPs without the confounding effects of tyrosinase activity.

PTP Substrate Specificity Profiling Workflow

A common workflow to identify the substrate specificity of a PTP, such as PTP1B, involves the use of a combinatorial peptide library where tyrosine is replaced by this compound.

Caption: Experimental workflow for PTP substrate specificity profiling using a this compound-containing peptide library.

Simplified PTP Signaling Pathway

PTPs act as key negative regulators in signaling pathways initiated by protein tyrosine kinases (PTKs). They dephosphorylate activated receptors and downstream signaling proteins, thereby attenuating the signal.

References

Methodological & Application

Application Notes and Protocols for Utilizing 3,5-Difluoro-L-Tyrosine in Protein Tyrosine Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that regulate a myriad of cellular processes by catalyzing the dephosphorylation of phosphotyrosine residues. The study of PTPs is fundamental to understanding signal transduction pathways and their roles in various diseases, making them significant targets for drug discovery. The development of robust and specific assays is paramount for characterizing PTP activity and for screening potential inhibitors. 3,5-Difluoro-L-Tyrosine (F₂-Tyr) has emerged as a valuable tool in this field. As a tyrosinase-resistant analog of tyrosine, it can be incorporated into peptide substrates for PTPs. Peptides containing F₂-Tyr exhibit kinetic properties remarkably similar to their native tyrosine-containing counterparts, making them excellent surrogates for studying PTP-substrate interactions without the interference of tyrosinase activity, which can be a confounding factor in certain assay formats.[1]

This document provides detailed application notes and protocols for the use of phosphorylated this compound-containing peptides in PTP assays.

Application Notes

Advantages of Using this compound Peptide Substrates:

-

Kinetic Equivalence: Peptides incorporating F₂-Tyr demonstrate kinetic parameters (kcat and KM) that are comparable to the corresponding native tyrosine peptides, with observed differences being minimal (typically less than two-fold), which is often within the margin of experimental error.[1] This functional similarity ensures that the assay results are physiologically relevant.

-

Resistance to Tyrosinase: The fluorine substitutions at the 3 and 5 positions of the tyrosine ring render F₂-Tyr resistant to oxidation by tyrosinase.[1] This is particularly advantageous in screening assays that might employ a tyrosinase-based detection method for the dephosphorylated product.

-

Versatility in Substrate Design: F₂-Tyr can be readily incorporated into synthetic peptides, allowing for the creation of a wide range of specific substrates for different PTPs. This facilitates the investigation of PTP substrate specificity and the development of tailored assays.

-

Utility in Combinatorial Libraries: The tyrosinase resistance of F₂-Tyr makes it an ideal tyrosine mimic for inclusion in combinatorial peptide libraries aimed at identifying optimal PTP substrates.[1]

Signaling Pathway Context

PTPs are key negative regulators of tyrosine kinase signaling pathways. These pathways are initiated by extracellular signals that lead to the activation of receptor and non-receptor tyrosine kinases, resulting in the phosphorylation of specific tyrosine residues on target proteins. This phosphorylation creates docking sites for downstream signaling molecules, propagating the signal. PTPs counteract this by dephosphorylating these residues, thus attenuating or terminating the signal.

Quantitative Data Summary

The following table summarizes the kinetic data for a set of peptides containing either Tyrosine (Tyr) or this compound (F₂-Tyr) with the protein tyrosine phosphatase PTP1B. This data illustrates the minimal impact of the fluorine substitutions on the kinetic parameters.

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Ac-D-A-D-E-pY-L-NH₂ | 10.5 ± 0.6 | 13.9 ± 1.5 | (7.6 ± 0.9) x 10⁵ |

| Ac-D-A-D-E-p(F₂Y)-L-NH₂ | 9.8 ± 0.5 | 15.2 ± 1.8 | (6.4 ± 0.8) x 10⁵ |

| Ac-I-pY-V-P-M-L-NH₂ | 8.7 ± 0.4 | 25.6 ± 2.9 | (3.4 ± 0.4) x 10⁵ |

| Ac-I-p(F₂Y)-V-P-M-L-NH₂ | 7.9 ± 0.5 | 28.1 ± 3.5 | (2.8 ± 0.4) x 10⁵ |

Data is hypothetical and representative of findings suggesting that F₂-Tyr is a good functional mimic of tyrosine in PTP substrates.[1]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric PTP Assay using a Phosphorylated F₂-Tyr Peptide

This protocol describes a continuous assay to determine PTP activity by measuring the absorbance of the p-nitrophenolate produced from the hydrolysis of a generic p-nitrophenylphosphate (pNPP) substrate. The principles of this assay are directly adaptable for a malachite green-based endpoint assay with a phosphorylated F₂-Tyr peptide, where the release of inorganic phosphate is measured.

Workflow for PTP Activity Assay

Materials:

-

Purified recombinant PTP enzyme

-

Phosphorylated this compound containing peptide substrate (p(F₂-Tyr)-peptide)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.

-

Dissolve the p(F₂-Tyr)-peptide in an appropriate solvent (e.g., water or DMSO) to make a concentrated stock solution (e.g., 10 mM).

-

Dilute the PTP enzyme to a working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the following in order:

-

Assay Buffer

-

p(F₂-Tyr)-peptide substrate (to a final concentration typically around the Kₘ)

-

Test inhibitor or vehicle control (e.g., DMSO)

-

-

The total volume in each well should be brought to a pre-reaction volume (e.g., 90 µL) with Assay Buffer.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the phosphatase reaction by adding the diluted PTP enzyme (e.g., 10 µL) to each well.

-

Incubate the reaction for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will complex with the inorganic phosphate released during the dephosphorylation reaction.

-

Allow the color to develop for the recommended time (e.g., 15-30 minutes) at room temperature.

-

Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released in each well.

-

Calculate the initial velocity of the reaction.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol is an extension of Protocol 1, designed to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of a PTP for a p(F₂-Tyr)-peptide substrate.

Logical Relationship for Kinetic Analysis

Procedure:

-

Follow the setup as described in Protocol 1.

-

Prepare a series of dilutions of the p(F₂-Tyr)-peptide substrate in Assay Buffer. The concentrations should typically range from 0.1 x Kₘ to 10 x Kₘ. A good starting point is to test a wide range, for example, from 1 µM to 500 µM.

-

Set up reactions for each substrate concentration in triplicate.

-

Initiate the reactions with a fixed, optimized concentration of the PTP enzyme.

-

Measure the initial reaction velocity (v₀) for each substrate concentration as described in Protocol 1.

-

Plot the initial velocity (v₀) as a function of the substrate concentration ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software to determine the values of Kₘ and Vₘₐₓ.